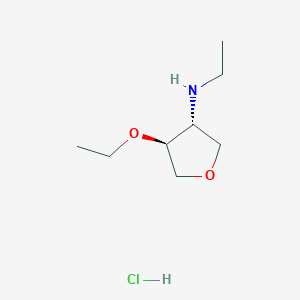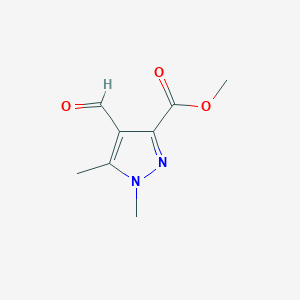
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Vue d'ensemble
Description
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known as 1R-1H-Imidazole-2-ethanamine dihydrochloride or simply 1R-Imidazole, is an organic compound that has a wide range of applications in scientific research. It is a derivative of the parent compound imidazole, which is an aromatic heterocyclic compound that has five-membered rings with two nitrogen atoms. 1R-Imidazole is a white, odorless, crystalline solid that is insoluble in water and has a melting point of about 118°C. It is widely used in the synthesis of various organic compounds and in the study of enzyme kinetics.
Applications De Recherche Scientifique
Synthesis and Structural Studies
A study by Pařík and Chlupatý (2014) focuses on the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines/diamines, including chiral compounds. They report on the procedures, yields, and characterization of these compounds, including their optical rotation values and the stability constants of their Cu(II) complexes (Pařík & Chlupatý, 2014).
Antibacterial Activity
Prasad (2021) synthesized a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which were characterized and evaluated for their antibacterial activity. The study provides insights into the potential application of these derivatives in combating bacterial infections (Prasad, 2021).
Asymmetric Synthesis for Therapeutic Applications
Boggs et al. (2007) describe an efficient asymmetric synthesis of a molecule intended for the treatment of human papillomavirus infections. The synthesis process involves chiral (phenyl)ethylamines and highlights the potential pharmaceutical applications of such compounds (Boggs et al., 2007).
Crystal Structure Analysis
Tavman and Sayil (2013) conducted a detailed crystal structure analysis of 1,2-Bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride using various techniques including X-ray diffraction, mass, elemental analysis, FT-IR, and NMR spectroscopy, providing valuable information on the molecular structure of such compounds (Tavman & Sayil, 2013).
Applications in Energetic Materials and Pharmaceuticals
Energetic Materials
Srinivas, Ghule, and Muralidharan (2014) explored the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules for potential applications in nitrogen-rich gas generators, indicating the relevance of such compounds in high-energy materials (Srinivas, Ghule, & Muralidharan, 2014).
Novel Schiff Bases and Antimicrobial Activity
Patel et al. (2011) synthesized new Schiff bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and evaluated their antibacterial activity against various bacterial strains, showcasing the potential antimicrobial applications of these compounds (Patel et al., 2011).
Propriétés
IUPAC Name |
(1R)-1-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLRTUEVSNHJT-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B1434944.png)
![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)
![Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate](/img/structure/B1434947.png)


![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434951.png)



![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)


![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)
